molecular formula C18H22N4O2 B12750579 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one CAS No. 83622-03-1

1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one

Cat. No.: B12750579
CAS No.: 83622-03-1
M. Wt: 326.4 g/mol
InChI Key: AKWRYCHGAVNVQC-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzodiazepine Core: This step involves the cyclization of a suitable precursor to form the benzodiazepine ring system. Common reagents used in this step include amines and aldehydes under acidic or basic conditions.

    Introduction of the Dimethylaminopropionyl Group: This step involves the acylation of the benzodiazepine core with a dimethylaminopropionyl chloride or similar reagent. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Methylation: The final step involves the methylation of the nitrogen atoms in the benzodiazepine ring. This can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminopropionyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce reduced benzodiazepine derivatives.

Scientific Research Applications

1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a model system to study the reactivity and properties of benzodiazepines.

    Biology: It is used in studies to understand the interaction of benzodiazepines with biological targets such as receptors and enzymes.

    Medicine: Research on this compound contributes to the development of new therapeutic agents with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one involves its interaction with specific molecular targets in the body. The compound binds to benzodiazepine receptors, which are part of the gamma-aminobutyric acid (GABA) receptor complex. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular pathways involved include the modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

1,3-Dimethyl-4-(3-dimethylaminopropionyl)-1,4,9,10-benzodiazepin-10(1H)-one is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to other benzodiazepines. Its unique dimethylaminopropionyl group provides additional sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

83622-03-1

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

10-[3-(dimethylamino)propanoyl]-1,3-dimethyl-5H-pyrrolo[2,3-c][1,5]benzodiazepin-4-one

InChI

InChI=1S/C18H22N4O2/c1-12-11-21(4)17-16(12)22(15(23)9-10-20(2)3)14-8-6-5-7-13(14)19-18(17)24/h5-8,11H,9-10H2,1-4H3,(H,19,24)

InChI Key

AKWRYCHGAVNVQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=C1N(C3=CC=CC=C3NC2=O)C(=O)CCN(C)C)C

Origin of Product

United States

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